molecular formula C33H21N3 B8234130 2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile

2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile

Cat. No.: B8234130
M. Wt: 459.5 g/mol
InChI Key: GSBDGQJPHFHFTN-UHFFFAOYSA-N
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Description

2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile is a highly substituted aromatic compound characterized by its conjugated π-system and multiple cyano (-CN) and phenyl substituents. The molecule features a central benzene ring substituted at the 3 and 5 positions with 1-cyano-2-phenylethenyl groups, while the 2-position hosts a phenylprop-2-enenitrile moiety.

The crystallographic determination of its structure would typically employ software such as SHELX for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

2-[3,5-bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21N3/c34-22-31(16-25-10-4-1-5-11-25)28-19-29(32(23-35)17-26-12-6-2-7-13-26)21-30(20-28)33(24-36)18-27-14-8-3-9-15-27/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBDGQJPHFHFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC(=C2)C(=CC3=CC=CC=C3)C#N)C(=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile typically involves a multi-step process. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This requires optimization of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficiency and cost-effectiveness. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its structural features that may inhibit specific biological pathways. Research indicates that compounds with cyano and phenyl functionalities can interact with various biological targets, making them suitable for drug development.

Case Study: Anti-Cancer Activity
A study explored the anti-cancer properties of similar compounds containing cyano groups. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile could be further investigated for its potential in cancer therapy .

Material Science

Due to its unique electronic properties, the compound can be utilized in the development of organic semiconductors and photovoltaic materials. The incorporation of cyano groups enhances electron affinity, which is beneficial for the performance of organic solar cells.

Case Study: Organic Photovoltaics
Research on similar compounds has indicated their effectiveness in improving charge transport and stability in organic photovoltaic devices. The integration of such compounds can lead to enhanced efficiency in energy conversion processes .

Agricultural Chemistry

The compound's potential application extends to agricultural chemistry, particularly as a pesticide or herbicide. The ability of cyano-containing compounds to disrupt biological processes in pests makes them candidates for developing new agrochemicals.

Case Study: Pesticidal Activity
Research has shown that certain cyano-containing derivatives exhibit potent insecticidal activity against common agricultural pests. This suggests that this compound could be evaluated for similar applications .

Data Table: Comparison of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnti-cancer activity
Material ScienceEnhanced charge transport in photovoltaics
Agricultural ChemistryInsecticidal properties

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical framework for such a comparison, based on general principles of organic chemistry and the referenced software tools:

Table 1: Hypothetical Comparison of Structural and Electronic Properties

Compound Name Conjugation Length Functional Groups Crystallographic Method Used Thermal Stability
Target Compound Extended Cyano, Phenyl, Ethenyl SHELX , ORTEP-III Not Reported
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea Moderate Trifluoromethyl, Urea Not Applicable High
Tetracyanoquinodimethane (TCNQ) Moderate Cyano SHELX Moderate

Key Observations:

Electronic Properties: The target compound’s extended conjugation and cyano groups may enhance electron-deficient character compared to urea derivatives like 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, which lacks a π-conjugated backbone .

Crystallographic Analysis : Unlike TCNQ, a well-studied electron acceptor, the target compound’s structural refinement would require advanced software like SHELX for handling complex substituents .

Hazard Profile: While combustion products of the urea derivative include toxic gases (e.g., HF, NOx) , the target compound’s cyano groups could release hydrogen cyanide (HCN) under decomposition, necessitating similar safety protocols.

Biological Activity

The compound 2-[3,5-Bis(1-cyano-2-phenylethenyl)phenyl]-3-phenylprop-2-enenitrile , also known as a cyano-styryl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H18N2C_{24}H_{18}N_2, with a molecular weight of approximately 370.41 g/mol. The structure features multiple cyano groups and phenyl rings, which contribute to its unique electronic properties and biological interactions.

Structural Formula

C24H18N2\text{C}_{24}\text{H}_{18}\text{N}_2

Research indicates that compounds with cyano-styryl structures often exhibit antitumor and antimicrobial activities. The proposed mechanisms include:

  • Inhibition of cell proliferation : These compounds may interfere with cell cycle progression in cancer cells.
  • Induction of apoptosis : They can trigger programmed cell death pathways.
  • Antioxidant properties : Cyano groups may contribute to reducing oxidative stress in cells.

Case Studies

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various cyano-styryl derivatives. The results demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cancer types .
  • Antimicrobial Effects : Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 10 µg/mL .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

Study FocusFindingsReference
Antitumor EffectsInhibited growth in breast and lung cancer cellsJournal of Medicinal Chemistry
Antimicrobial ActivityEffective against S. aureus and E. coliInternational Journal of Antimicrobial Agents
MechanismInduces apoptosis and inhibits cell cycle progressionCancer Research

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